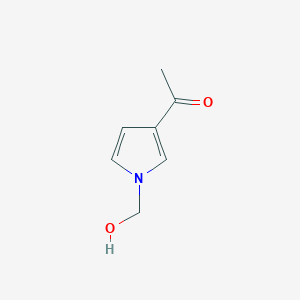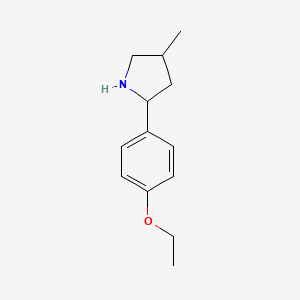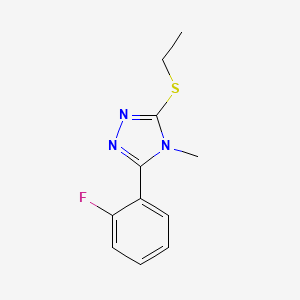![molecular formula C11H7IN2O B12886680 [(5-Iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-44-2](/img/structure/B12886680.png)
[(5-Iodoquinolin-8-yl)oxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7IN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5-position and an acetonitrile group at the 2-position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes iodination to introduce an iodine atom at the 5-position.
Formation of Intermediate: The iodinated quinoline is then reacted with a suitable reagent to introduce the acetonitrile group at the 2-position. This step often involves the use of a base and a solvent under controlled temperature conditions.
Final Product: The resulting intermediate is then subjected to further purification processes to obtain the final product, 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the modification of the acetonitrile group.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((5-Chloroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a chlorine atom instead of iodine.
2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Similar structure but with a bromine atom instead of iodine.
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Properties
CAS No. |
88757-44-2 |
|---|---|
Molecular Formula |
C11H7IN2O |
Molecular Weight |
310.09 g/mol |
IUPAC Name |
2-(5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7IN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
InChI Key |
YDBNLVCYBMLXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


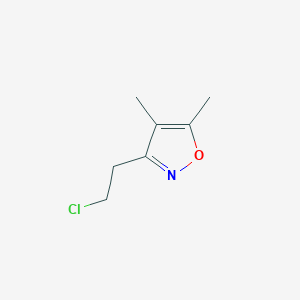

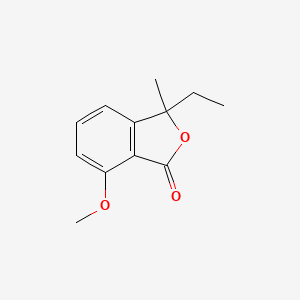
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
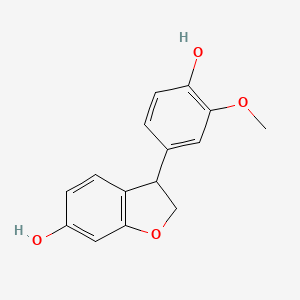

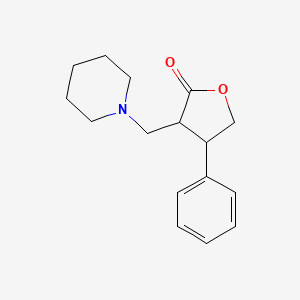
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
